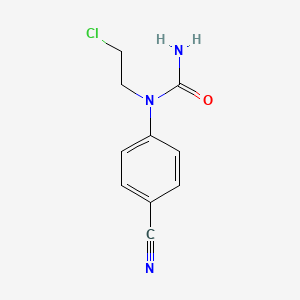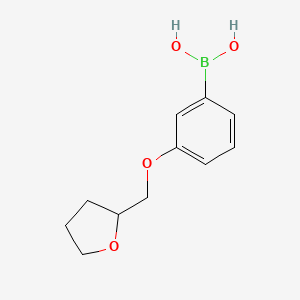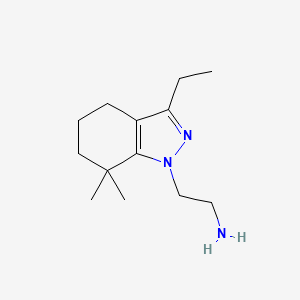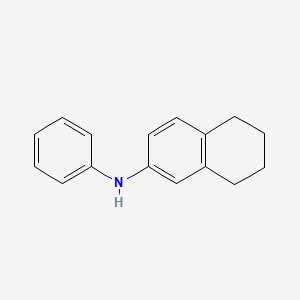
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea is an organic compound that features both a chloroethyl group and a cyanophenyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-(4-cyanophenyl)urea typically involves the reaction of 2-chloroethylamine with 4-cyanophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The chlorine atom in the chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azides or thioethers.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-1-(4-cyanophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)-3-(4-cyanophenyl)urea: Similar structure but with different substitution pattern.
1-(2-Bromoethyl)-1-(4-cyanophenyl)urea: Bromine instead of chlorine.
1-(2-Chloroethyl)-1-(4-nitrophenyl)urea: Nitro group instead of cyano group.
Uniqueness
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea is unique due to the presence of both chloroethyl and cyanophenyl groups, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10ClN3O |
|---|---|
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1-(4-cyanophenyl)urea |
InChI |
InChI=1S/C10H10ClN3O/c11-5-6-14(10(13)15)9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H2,13,15) |
Clé InChI |
SLZODBAIHUIOPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)N(CCCl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)

![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)
![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)

![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)



![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)



